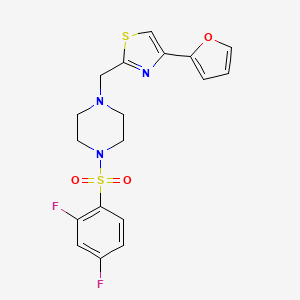
2-((4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole is a useful research compound. Its molecular formula is C18H17F2N3O3S2 and its molecular weight is 425.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by data from various research studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight: 380.4 g/mol
Purity: Typically around 95% .
Anticancer Activity
Recent studies have indicated that compounds with similar thiazole and piperazine scaffolds exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cell proliferation in various cancer cell lines.
- Cell Line Studies :
- Compounds structurally related to thiazoles have demonstrated IC50 values in the low micromolar range against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. For example, one study reported IC50 values as low as 0.15 μM for certain derivatives .
- The mechanism of action often involves the inhibition of tubulin polymerization, which is critical for mitosis. Compounds that disrupt this process can lead to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial potential of sulfonamide-containing compounds has been extensively documented. The presence of the piperazine moiety enhances the interaction with bacterial targets.
- In Vitro Studies :
- Antibacterial assays have shown that related piperazine derivatives exhibit activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall below 100 μg/mL .
- In particular, compounds with a sulfonamide group have been reported to display synergistic effects when combined with other antibiotics .
Other Pharmacological Effects
- Anti-inflammatory Activity : Some thiazole derivatives have shown promise in reducing inflammation markers in vitro and in vivo models.
- Neuroprotective Effects : Preliminary studies suggest that certain derivatives may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .
Case Study 1: Anticancer Efficacy in A549 Cells
A study investigating the efficacy of various thiazole derivatives on A549 cells found that a specific compound exhibited an IC50 value of 0.21 μM, significantly inhibiting cell growth compared to controls. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Antimicrobial Screening
In a comparative study of piperazine derivatives, one compound demonstrated an MIC of 32 μg/mL against Staphylococcus aureus, showcasing its potential as an effective antimicrobial agent .
Data Summary Table
特性
IUPAC Name |
2-[[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]methyl]-4-(furan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O3S2/c19-13-3-4-17(14(20)10-13)28(24,25)23-7-5-22(6-8-23)11-18-21-15(12-27-18)16-2-1-9-26-16/h1-4,9-10,12H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYROMQWLXAGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)S(=O)(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














